Lipophilicity Advantage: Elevated LogP vs. Non-Nitro and Para-Nitro Analogs
4-Tert-butylphenyl 2-nitrobenzoate exhibits a predicted logP of 4.11 ± 0.4, which is significantly higher than that of phenyl 4-nitrobenzoate (logP = 3.4) [1]. The 4-tert-butylphenyl group contributes to this increase in lipophilicity compared to the unsubstituted phenyl ring. Furthermore, the ortho-nitro substitution pattern on the benzoate moiety, in contrast to the para-nitro pattern, can influence the molecule's overall polar surface area and hydrogen bonding capacity, affecting its partition coefficient [2]. This higher logP suggests enhanced membrane permeability and potentially better blood-brain barrier penetration, which is a critical parameter in central nervous system drug discovery.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 4.11 ± 0.4 (predicted) |
| Comparator Or Baseline | Phenyl 4-nitrobenzoate: 3.4 (XLogP3); 4-tert-butylphenyl benzoate: 5.3 (logP) |
| Quantified Difference | Target compound is 0.71 logP units higher than phenyl 4-nitrobenzoate, but 1.19 logP units lower than 4-tert-butylphenyl benzoate. |
| Conditions | Predicted values using EPI Suite and XLogP3 algorithms. |
Why This Matters
A higher logP value directly correlates with increased lipophilicity, which is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and its suitability for assays targeting intracellular or membrane-bound proteins.
- [1] PubChem. Phenyl 4-nitrobenzoate. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86559 View Source
- [2] Molaid. 4-tert-butylphenyl benzoate | 14041-81-7. Retrieved from https://www.molaid.com/MS_3190749 View Source
